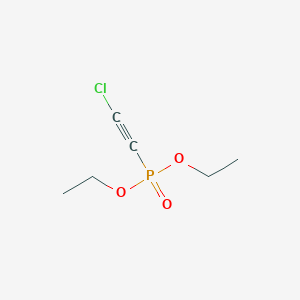

Diethyl chloroethynylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-diethoxyphosphorylethyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWLXAQAGQTPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C#CCl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282303 | |

| Record name | Diethyl P-(2-chloroethynyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4851-52-9 | |

| Record name | Diethyl P-(2-chloroethynyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4851-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl P-(2-chloroethynyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms Involving Diethyl Chloroethynylphosphonate

Nucleophilic Addition Reactions to the Ethynyl (B1212043) Moiety

The electron-deficient nature of the alkyne in diethyl chloroethynylphosphonate makes it susceptible to attack by nucleophiles. The presence of the chlorine atom and the diethyl phosphonate (B1237965) group significantly influences the reactivity and regioselectivity of these additions.

Attack by Thionic Sulfur Atoms

The reaction of this compound with compounds containing a thionic sulfur atom, such as thioureas and thioamides, proceeds via an initial nucleophilic attack of the sulfur atom on the β-carbon of the alkyne. This addition is facilitated by the polarization of the carbon-carbon triple bond. The sulfur atom, being a soft nucleophile, preferentially attacks the soft electrophilic carbon of the ethynyl group. This initial step results in the formation of a zwitterionic intermediate or a vinylphosphonate (B8674324) derivative, which can then undergo further transformations.

Intramolecular Cyclization Pathways

Following the initial nucleophilic addition of a thionic sulfur, the resulting intermediate often possesses a nucleophilic nitrogen atom positioned to undergo an intramolecular cyclization. For instance, the reaction with N-substituted thioureas leads to the formation of S-alkenylisothiourea derivatives. These intermediates can then cyclize through the attack of a nitrogen atom onto the electrophilic carbon of the double bond or, following tautomerization, onto an iminium carbon. This cyclization cascade is a powerful method for the synthesis of various heterocyclic phosphonates, such as substituted thiazolylphosphonates. The reaction pathway is often directed by the nature of the substituents on the thiourea (B124793) and the reaction conditions employed.

Regioselectivity and Chemoselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic additions to this compound is a critical aspect of its reactivity. The interplay of electronic and steric factors, as well as the nature of the nucleophile, dictates the outcome of the reaction.

Substituents on the nucleophile can significantly influence both the regioselectivity and chemoselectivity of the reaction. In the case of ambident nucleophiles like thiourea, which possesses both sulfur and nitrogen nucleophilic centers, the reaction with this compound typically occurs with high chemoselectivity at the sulfur atom. This is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially attacks the soft β-carbon of the alkyne.

The nature of the substituents on the nitrogen atoms of thiourea can affect the subsequent cyclization step. Electron-donating groups can enhance the nucleophilicity of the nitrogen, facilitating the ring closure, while electron-withdrawing groups may hinder it. The steric bulk of the substituents can also play a role in directing the cyclization pathway and influencing the stability of the resulting heterocyclic products.

| Nucleophile (N-substituted Thiourea) | Product(s) | Observations on Regio/Chemoselectivity |

| Thiourea | Diethyl (2-amino-4-thiazolyl)phosphonate | Initial attack by sulfur, followed by intramolecular cyclization of the nitrogen onto the β-carbon of the newly formed double bond. |

| N-Methylthiourea | Diethyl (2-(methylamino)-4-thiazolyl)phosphonate | Similar mechanism to unsubstituted thiourea, with the methyl group remaining on the exocyclic nitrogen. |

| N,N'-Dimethylthiourea | Diethyl (3-methyl-2-(methylimino)-2,3-dihydro-4-thiazolyl)phosphonate | The presence of two methyl groups can influence the tautomeric equilibrium of the final product. |

Electrophilic Activation and Intermediate Formation

In certain reaction pathways involving this compound, the initial adduct can be further activated to generate electrophilic species, which can then participate in subsequent bond-forming events.

Generation of Sulfenium Cations and Related Species

While the direct generation of a stable sulfenium cation from the reaction of thiocarbonyl compounds with this compound is not a commonly reported primary pathway, related electrophilic sulfur intermediates can be invoked in certain mechanistic proposals. Following the initial S-alkenylation of a thiourea, the resulting enethiolate-like intermediate is electron-rich. Protonation or reaction with another electrophile at the α-carbon could lead to a species with significant carbocationic character, which is stabilized by the adjacent sulfur atom (a sulfenium-like resonance structure). This electrophilic center can then be attacked by an internal nucleophile, as seen in the cyclization to form thiazole (B1198619) rings. The exact nature of the electrophilic intermediate is transient and highly dependent on the specific reaction conditions and the structure of the reactants.

Formation of Zwitterionic and Inner Salt Intermediates

In numerous reactions, this compound is proposed to react through the formation of zwitterionic and inner salt intermediates. These charged species arise from the nucleophilic attack on the electron-deficient carbon of the ethynyl group.

The presence of acyclic adducts in some cycloaddition reactions involving related compounds suggests that the reaction may proceed via a zwitterionic intermediate. nih.gov For instance, in phosphine-promoted reactions, the initial nucleophilic attack of the phosphine (B1218219) at the α-carbon of a diynoate generates a reactive zwitterionic species. This intermediate then participates in subsequent additions. nih.gov While direct evidence for this compound is not extensively detailed, the general reactivity pattern of haloalkynylphosphonates in the presence of nucleophiles strongly supports the transient formation of such intermediates.

The zwitterionic mechanism is particularly favored in reactions with polar reagents and in polar solvents, where the stabilization of the charged centers is more effective. nih.gov The formation of these intermediates is a key step that dictates the final product distribution, often leading to either cyclized or acyclic products depending on the subsequent reaction pathways.

Rearrangement Processes and Subsequent Transformations

Following the initial reaction steps, the intermediates derived from this compound can undergo various rearrangement and transformation processes, leading to the final stable products.

A notable transformation is the loss of an alkyl group from the dialkoxyphosphoryl fragment, a process akin to the well-known Arbuzov reaction. This dealkylation is a common pathway in the chemistry of phosphonates and their derivatives. mdpi.com The hydrolysis of phosphonates, which can occur under both acidic and basic conditions, ultimately leads to the corresponding phosphonic acids through the cleavage of the P-O-C linkage. mdpi.com

In enzymatic N-dealkylation reactions, evidence for a 1-electron oxidation mechanism has been presented, which could be a relevant model for certain transformations of the dialkoxyphosphoryl group. nih.gov The specific conditions of the reaction, such as the presence of nucleophiles or catalysts, will influence the propensity for and the mechanism of this alkyl group loss.

Intermediates generated from reactions of this compound with cyclic substrates can undergo ring expansion reactions, providing a route to larger carbocyclic and heterocyclic systems. nih.govresearchgate.netdntb.gov.ua This process is a valuable synthetic strategy for the construction of medium-sized rings, which can be challenging to prepare via other methods. nih.gov

For example, the reaction of intermediates with existing rings can proceed through intramolecular rearrangements, leading to an increase in ring size. nih.gov The driving force for these expansions is often the formation of a more stable ring system or the relief of ring strain. The table below summarizes various types of ring expansion reactions that are mechanistically relevant.

| Reaction Type | Description | Key Intermediates | Resulting Structures |

| Tandem Oxidative Cleavage/Intramolecular Horner-Wadsworth-Emmons | One-carbon ring expansion of a cyclic allylic phosphonate. | Cycloalkenylalkylphosphonates | Substituted cycloheptenones |

| Phosphine-Promoted [3+2] Annulation | Ring expansion of 2-benzylidene-indane-1,3-diones with diynoates. | Zwitterionic species | Naphthoquinones fused with a five-membered ring |

| Intramolecular Friedel-Crafts | Cyclization of phenalkyl carboxylic acids or related structures. | Acylium ions or carbocations | Bicyclic or polycyclic compounds |

This table illustrates conceptually related ring expansion reactions that could be initiated by intermediates derived from this compound.

Theoretical Studies of Reaction Mechanisms

Computational chemistry has provided significant insights into the mechanisms of reactions involving phosphonates, including the formation of key bonds and the nature of the reaction pathways.

Density Functional Theory (DFT) calculations have been employed to investigate the intricacies of C-P and C-H bond formation. Studies on Rh(III)-catalyzed phosphoryl-directed oxidative C-H activation/cyclization have elucidated a four-step mechanism: C-H activation, alkyne insertion, reductive elimination, and catalyst recycling. nih.gov Such studies reveal that the alkyne insertion can be a reversible step, and the rate-determining step is often the reductive elimination. nih.gov

Furthermore, theoretical investigations into the formation of phosphonate esters have explored multiple speculative mechanisms, identifying the most probable reaction pathway and the rate-determining step through the analysis of potential energy surfaces. nih.gov DFT studies have also shed light on homolytic C-H bond activation by phosphine-quinone-based radical ion pairs, which proceeds through an initial single-electron transfer. researchgate.net A conceptual DFT study has also been performed on phosphonate dimers. nih.gov

Theoretical studies on cycloaddition reactions, such as the Diels-Alder reaction, have explored whether the mechanism is concerted (bonds form simultaneously) or stepwise (bonds form sequentially). researchgate.net In some cases, a concerted but highly asynchronous pathway is favored, where the bond formations are not perfectly synchronized. rsc.org

For example, a theoretical study on an enzyme-catalyzed [4+2] cycloaddition found evidence for a concerted, yet highly asynchronous, transition state. rsc.org The asynchronicity was attributed to significant charge transfer in the transition state. rsc.org The use of isotope effects can also help to distinguish between concerted and stepwise mechanisms in enzymatic reactions. nih.gov Theoretical studies on 1,3-dipolar cycloadditions have also been used to probe reaction pathways. researchgate.net While not always directly studying this compound, these theoretical frameworks provide a strong basis for understanding the potential for asynchronous concerted pathways in its reactions.

Applications of Diethyl Chloroethynylphosphonate in Organic Synthesis

Construction of Phosphorus-Containing Heterocyclic Systems

Diethyl chloroethynylphosphonate serves as a key building block for the synthesis of various heterocyclic compounds incorporating a phosphonate (B1237965) group. Its unique structure, featuring both a reactive carbon-carbon triple bond and a chloro leaving group, allows for diverse cyclization strategies.

Synthesis of Fused Heterocycles

The reagent is particularly valuable in creating fused ring systems, where a thiazole (B1198619), imidazole, or other ring is annulated onto another heterocyclic core.

The synthesis of thiazolo[3,2-d] nih.govbeilstein-journals.orgsemanticscholar.orgrsc.orgtetrazol-7-ium chlorides using this compound is not well-documented in surveyed chemical literature. Reactions involving aminotetrazoles with this specific phosphonate reagent to yield the corresponding fused heterocyclic system have not been reported.

A significant application of this compound is in the novel synthesis of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines. nih.govbeilstein-journals.org This is achieved through the reaction of the phosphonate with various substituted 2-thiouracils. nih.gov The process involves using the chloroethynylphosphonate as a phosphonylating agent which facilitates the formation of the thiazole ring while simultaneously installing the phosphonate group. beilstein-journals.org

A key finding in this synthesis is the high degree of regioselectivity, which is dependent on the substitution pattern of the starting 2-thiouracil (B1096). nih.govsemanticscholar.org

N3-Cyclization: When 2-thiouracils bearing electron-donating groups (like CH₃ or Phenyl) at the 6-position are used, the reaction shows high regioselectivity. The initial attack occurs at the sulfur atom, followed by cyclization through the N3 nitrogen atom of the uracil (B121893) ring. This pathway leads to the formation of 3-phosphonylated thiazolo[3,2-a]-5-oxopyrimidines in good yields. nih.govbeilstein-journals.org

N1-Cyclization: In contrast, for unsubstituted 2-thiouracil or 5-methyl-2-thiouracil, the cyclization predominantly happens through the N1 atom. This results in a mixture of thiazolo[3,2-a]-7- and 5-oxopyrimidines. nih.govbeilstein-journals.org

Loss of Regioselectivity: A notable change occurs with 6-trifluoromethyl-2-thiouracil, an electron-withdrawing group. In this case, the regioselectivity is lost, affording a 1:1 mixture of 2- and 3-phosphonylated 5-oxothiazolopyrimidines. nih.govsemanticscholar.org

The general experimental procedure involves stirring the 2-chloroethynylphosphonate and the appropriate 2-thiouracil in anhydrous acetonitrile (B52724) with potassium carbonate at room temperature. researchgate.net

Table 1: Regioselectivity in the Synthesis of Phosphonylated Thiazolo[3,2-a]oxopyrimidines

| Starting 2-Thiouracil | Substituent Type | Predominant Cyclization Atom | Resulting Product(s) | Citation |

|---|---|---|---|---|

| 6-CH₃ or 6-Ph substituted | Electron-Donating | N3 | 3-phosphonylated thiazolo[3,2-a]-5-oxopyrimidines | nih.gov |

| Unsubstituted or 5-CH₃ substituted | Neutral/Weakly Donating | N1 (predominantly) | Mixture of thiazolo[3,2-a]-7- and 5-oxopyrimidines | nih.govbeilstein-journals.org |

| 6-CF₃ substituted | Electron-Withdrawing | N/A | 1:1 mixture of 2- and 3-phosphonylated 5-oxothiazolopyrimidines | nih.gov |

Imidazo[1,2-a]pyridines are an important class of fused bicyclic heterocycles. Their synthesis is often achieved through strategies involving the formation of a crucial C-N bond. rsc.org Common methods include the condensation and cyclization of 2-aminopyridines with various partners such as α-haloketones, or through oxidative coupling reactions with ketones or terminal alkynes. While this compound is a terminal alkyne, its specific application in a direct C-N coupling reaction with 2-aminopyridines to form phosphonylated imidazo[1,2-a]pyridines is not explicitly detailed in the surveyed literature. The existing methods provide a general framework for how a terminal alkyne could be employed, but direct examples using this specific phosphonate reagent are not specified.

Synthesis of Oxazole (B20620) Derivatives

This compound is an effective reagent for the synthesis of phosphorylated 1,3-oxazole derivatives. The reaction pathway involves the interaction of chloroethynylphosphonates with diethyl 2-(acylamino)propanedioates (also known as acylaminomalonic esters).

The reaction yields 2-substituted (5E/Z)-5-(dialkoxyphosphoryl)methylidene-2-oxazoline-4,4-dicarboxylates as intermediates. These oxazoline (B21484) isomers can often be separated. A subsequent hydrolysis and decarboxylation step transforms these intermediates into the final 2-substituted 5-(dialkoxyphosphoryl)methyl-1,3-oxazole-4-carboxylates. This method represents a direct route to incorporating a phosphonate moiety onto an oxazole ring system.

Table 2: Synthesis of Phosphorylated Oxazoles

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Citation |

|---|---|---|---|---|

| This compound | Diethyl 2-(acylamino)propanedioate | 2-substituted (5E/Z)-5-(diethoxyphosphoryl)methylidene-2-oxazoline-4,4-dicarboxylate | 2-substituted 5-(diethoxyphosphoryl)methyl-1,3-oxazole-4-carboxylate |

Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

This compound serves as a precursor for phosphorus-containing pyrazole and pyrimidine-based structures. Phosphorus-substituted heterocycles are recognized for their potential applications in drug development and agrochemistry. researchgate.net

The synthesis of pyrazole scaffolds can be achieved through the cyclocondensation of hydrazine (B178648) derivatives with appropriate carbonyl compounds or through 1,3-dipolar cycloaddition reactions. researchgate.net The use of phosphorus-containing alkynes, such as this compound, in reactions with hydrazine-based nucleophiles provides a direct route to phosphorylated pyrazoles. researchgate.net

For pyrimidine-based systems, this compound reacts with N,S-binucleophiles like alkyl 6-methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylates. researchgate.net This reaction leads to the formation of a fused thiazolo[3,2-a]pyrimidine system, where the sulfur atom of the pyrimidine derivative initiates the attack, followed by cyclization involving a nitrogen atom. researchgate.net

Synthesis of Quinoline (B57606) Derivatives

The construction of quinoline rings is a significant area of organic synthesis. nih.goviipseries.org Phosphorus-substituted alkynes are valuable synthons for creating a variety of heterocyclic systems, including quinolines. researchgate.net The reaction of this compound with aniline (B41778) derivatives or other suitable nitrogen-containing aromatic precursors can be employed to construct phosphorylated quinoline scaffolds. For instance, the reaction with 2-hydrazinylquinoline leads to the formation of more complex, fused heterocyclic systems. researchgate.net

Multicomponent Reactions Employing this compound

This compound is effectively utilized in multicomponent reactions to build complex heterocyclic structures in a single step. A notable example is the synthesis of 3-phosphorylated thiazolo[3,2-a]pyrimidine-6-carboxylates. researchgate.net This reaction involves the combination of this compound, an ethyl-4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and potassium carbonate in anhydrous acetonitrile. researchgate.net The process is highly regio- and chemoselective, with the sulfur atom acting as the initial nucleophile, followed by an intramolecular cyclization to form the fused bicyclic product. researchgate.net

Functionalization and Derivatization Strategies

Further chemical transformations can be performed on the heterocyclic scaffolds synthesized using this compound.

Derivatization of Pyrimidine Cores

This compound is a key reagent for the functionalization of pre-existing pyrimidine structures. Specifically, it reacts with 6-methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters in a regio- and chemoselective manner. researchgate.net This reaction results in the selective formation of novel ethyl 3-(diethoxyphosphoryl)-5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. researchgate.net The reaction proceeds via an initial attack by the sulfur atom on the alkyne, followed by a 5-endo-dig cyclization involving the N1 nitrogen atom of the pyrimidine ring. researchgate.net

Table 2: Synthesis of 3-Phosphorylated Thiazolo[3,2-a]pyrimidine-6-carboxylates

| Pyrimidine Derivative (Substituent) | Product |

|---|---|

| Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl 3-(diethoxyphosphoryl)-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

| Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl 3-(diethoxyphosphoryl)-7-methyl-5-(4-methylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

| Ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl 3-(diethoxyphosphoryl)-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

Data sourced from research on the synthesis of 3-phosphorylated thiazolo[3,2-a]pyrimidine-6-carboxylates. researchgate.net

Transformations of Phosphorus-Containing Alkynes

As a phosphorus-containing alkyne, this compound undergoes various chemical transformations. One notable reaction involves its interaction with 2-(acylamino)malonic acids esters. This process yields 2-substituted (5E/Z)-5-(dialkoxyphosphoryl)methylidene-2-oxazoline-4,4-dicarboxylates. researchgate.net The reaction allows for the separation of the resulting E/Z isomers, providing a pathway to stereochemically defined products. researchgate.net

Direct Phosphonylation of Aromatic Azaheterocycles

This compound serves as a key reagent for the direct phosphonylation of aromatic azaheterocycles, which are important structural motifs in medicinal and agrochemical compounds. nih.govdntb.gov.ua This method provides a route to introduce the phosphonate group onto nitrogen-containing heterocyclic rings. nih.gov For instance, the reaction of this compound with 3-amino-1,2,4-triazoles has been reported. researchgate.net The process of direct phosphonylation often involves activating the heterocyclic ring to facilitate the addition of the phosphonate moiety. researchgate.net

Research has demonstrated the phosphonylation of compounds like 1-ethylimidazole, which is first treated with phosphorus oxychloride (POCl₃) in the presence of triethylamine (B128534) and pyridine (B92270) to form an imidazol-2-ylphosphonic dichloride intermediate. researchgate.net This intermediate is then converted to the corresponding phosphonic acid sodium salt. researchgate.net Such phosphonylated azaheterocycles are explored for various biological activities. For example, certain synthesized imidazo[2,1-c] researchgate.netresearchgate.netresearchgate.nettriazole derivatives have been screened for antibacterial, antifungal, and antioxidant activities. researchgate.net

Table 1: Examples of Phosphonylation Reactions

| Reactant | Reagent | Product Type | Reference |

| 3-Amino-1,2,4-triazoles | This compound | Imidazo[2,1-c] researchgate.netresearchgate.netresearchgate.nettriazoles | researchgate.net |

| 1-Ethylimidazole | POCl₃, Triethylamine, Pyridine | Imidazol-2-ylphosphonic dichloride | researchgate.net |

Hydrolysis and Decarboxylation of Synthetic Products

The products derived from reactions with this compound can undergo further transformations, such as hydrolysis and decarboxylation, to yield other valuable compounds. For example, the 2-substituted (5E/Z)-5-(dialkoxyphosphoryl)methylidene-2-oxazoline-4,4-dicarboxylates, formed from the reaction of chloroethynylphosphonates with 2-(acylamino)malonic acids esters, can be subjected to hydrolysis and subsequent decarboxylation. researchgate.net This sequence affords 2-substituted 5-(dialkoxyphosphoryl)methyl-1,3-oxazole-4-carboxylates. researchgate.net This process is a common strategy in organic synthesis, where malonic ester derivatives are used to build carbon frameworks, followed by hydrolysis and decarboxylation to remove the ester groups and yield a carboxylic acid or a decarboxylated product. chegg.com

Regio- and Stereospecific Synthesis via Subsequent Coupling Reactions

The alkyne functionality of this compound and its derivatives allows for regio- and stereospecific coupling reactions. Thiol-yne reactions, a type of click chemistry, are particularly important for organic and material synthesis. researchgate.netchemrxiv.org Efficient methods for the addition of thiols to internal alkynes with high regio- and stereocontrol are valuable. researchgate.net Organic base-facilitated hydrothiolation of electron-rich thioalkynes can proceed rapidly at room temperature, affording β-trans addition products in nearly quantitative yields. researchgate.netchemrxiv.org The electronic properties of the sulfur atom are believed to be crucial in dictating the regio- and stereospecificity of these reactions. researchgate.netchemrxiv.org This methodology has shown a broad tolerance for various thiols and thioalkynes, indicating its potential in polymer synthesis and bio-related research. researchgate.netchemrxiv.org

Role in the Synthesis of Complex Organic Molecules

Precursors for Enol Phosphates and β-Keto Phosphonates

This compound is a precursor for synthesizing β-keto phosphonates, which are highly useful intermediates in organic synthesis. organic-chemistry.orgnih.gov A recently developed method involves the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates to produce β-keto phosphonates. nih.gov This protocol is advantageous as it uses an inexpensive copper sulfate (B86663) catalyst under mild conditions and employs readily available enol acetates. nih.gov The method demonstrates good functional group tolerance and is scalable for gram-scale synthesis. nih.gov

β-keto phosphonates can also be synthesized by reacting sodium diethyl phosphite (B83602) with a range of epoxy sulfones. kaist.ac.kr Another established route is the condensation of esters and phosphonates, which can be achieved in high yields at 0°C using lithium diisopropylamide (LDA) as the base. organic-chemistry.org This procedure avoids the need for cryogenic temperatures and minimizes side reactions, making it suitable for large-scale preparations. organic-chemistry.org

Table 2: Synthesis Methods for β-Keto Phosphonates

| Starting Materials | Key Reagents/Catalysts | Product | Reference |

| Enol acetates, H-phosphonates | Copper(II) sulfate pentahydrate, Air (O₂) | β-Keto phosphonates | nih.gov |

| Esters, Phosphonates | Lithium diisopropylamide (LDA) | β-Keto phosphonates | organic-chemistry.org |

| Epoxy sulfones | Sodium diethyl phosphite | β-Keto phosphonates | kaist.ac.kr |

| α-Bromo ketones, Dialkyl chlorophosphate | Dilithiated bromo ketone derivative | α-Keto phosphonates | uiowa.edu |

Intermediates in Horner-Emmons Homologation

The β-keto phosphonates synthesized from precursors like this compound are key intermediates in the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.org The HWE reaction is a widely used method for creating alkenes with high stereoselectivity, typically favoring the E-alkene. wikipedia.orgorganic-chemistry.org It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com

The process begins with the deprotonation of the phosphonate (such as a β-keto phosphonate) to form a nucleophilic carbanion. youtube.com This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to an oxaphosphetane intermediate which subsequently decomposes to form the alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgyoutube.com The use of β-keto phosphonates in the HWE reaction is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and other target molecules. conicet.gov.ar For instance, the reaction has been employed in the synthesis of macrolactones, where an intramolecular HWE olefination generates the desired macrocyclic structure. conicet.gov.ar

Synthesis of Organophosphorus Nerve Agent Mimics

Organophosphorus nerve agents are highly toxic compounds that pose a significant threat. For research and the development of detection and decontamination methods, less toxic mimics or simulants are crucial. Diethyl chlorophosphate (DCP) is a commonly used nerve agent mimic due to its similar reactivity. The synthesis of such mimics often involves the introduction of a phosphonate group onto a specific molecular scaffold.

The development of fluorescent probes for the detection of nerve agent mimics is an active area of research. These probes are often designed as chemodosimeters that undergo a chemical reaction with the nerve agent mimic, resulting in a detectable change in their optical properties. The reaction typically involves the phosphorylation of a reactive group on the probe molecule, such as a hydroxyl or amino group, by the organophosphorus mimic. This phosphorylation can trigger subsequent intramolecular reactions, such as cyclization, leading to a significant fluorescence response.

Construction of Organophosphorus Natural Product Analogs

The synthesis of analogs of natural products is a key strategy in medicinal chemistry to develop new therapeutic agents with improved properties. While there is extensive research on the use of phosphonates in the synthesis of various organic molecules, the specific application of this compound in the construction of organophosphorus natural product analogs is a specialized field. The reaction of chloroethynylphosphonates with acylaminomalonate esters can lead to the formation of substituted oxazole-4-carboxylates, which are heterocyclic structures found in some natural products. This reaction proceeds through the formation of (dialkoxyphosphoryl)methylidene-2-oxazoline-4,4-dicarboxylates, which can be isolated as E/Z isomers. Subsequent hydrolysis and decarboxylation yield the final oxazole product.

Applications in Hybrid Material Synthesis

Design and Synthesis of Carbon Quantum Dots@Phosphonate Hybrids

Carbon quantum dots (CQDs) are a class of fluorescent nanomaterials that have garnered significant attention due to their excellent optical properties, water solubility, and low toxicity. The functionalization of CQDs with specific chemical groups can enhance their properties and enable their use in various applications, including sensing and bioimaging.

Advanced Methodologies and Techniques in Diethyl Chloroethynylphosphonate Chemistry

Catalytic Approaches in Reactions with Diethyl Chloroethynylphosphonate

Catalysis plays a pivotal role in the synthesis of complex molecules derived from P-alkynes like this compound. The development of methods for creating phosphorus-substituted heterocycles often involves two main strategies: direct phosphorylation of a heterocycle or heterocyclization using an organophosphorus synthon. mdpi.com In this context, this compound serves as a valuable building block.

Lewis acid catalysis is a prominent approach. For instance, scandium triflate has been effectively used as a Lewis acid catalyst in the Groebke-type multicomponent reaction involving 5-amino-1,2,4-triazole derivatives, aldehydes, and isocyanides to produce combinatorial arrays of imidazo[2,1-c] mdpi.comsciforum.netresearchgate.nettriazoles. mdpi.com The reaction is believed to proceed through the formation of an iminium species, which then undergoes a [4 + 1] cycloaddition with the isocyanide. mdpi.com

In other reactions, bases are used to facilitate transformations. For example, when reacting 2-chloroethynylphosphonate with 2-hydrazinylquinoline or 1-hydrazinylisoquinoline, potassium carbonate (K₂CO₃) acts as a hydrogen chloride acceptor. mdpi.com Optimal regioselectivity and chemoselectivity in this reaction were achieved by boiling the reagents in carbon tetrachloride with K₂CO₃ present. mdpi.com

The table below summarizes catalytic systems used in reactions involving phosphonate (B1237965) synthons.

| Catalyst/Reagent | Reaction Type | Function | Ref. |

| Scandium triflate | Groebke-type multicomponent reaction | Lewis acid catalyst | mdpi.com |

| Potassium Carbonate (K₂CO₃) | Heterocyclization | Hydrogen chloride acceptor | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become an established technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly advantageous in organophosphorus chemistry for the synthesis of heterocyclic phosphonates and for forming carbon-phosphorus bonds. mdpi.comsciforum.net The primary mechanisms of microwave heating involve dipole rotation and ionic conduction, which cause rapid localized superheating. researchgate.net

The benefits of microwave irradiation are evident in various phosphonate syntheses. In multicomponent reactions (MCRs) for building heterocycles, microwave assistance enhances yield and efficiency. beilstein-journals.org For example, the synthesis of certain heterocyclic phosphonates using MCRs benefits from high atom economy, simple execution, and energy efficiency. mdpi.comresearchgate.net Studies have shown that microwave-assisted reactions can reduce reaction times from hours to minutes and significantly increase yields. beilstein-journals.org In one instance, a reaction time was reduced from 18 hours under conventional heating to just 12 minutes with microwave irradiation, with the yield increasing from 69% to 84%. beilstein-journals.org

The Hirao reaction, a palladium-catalyzed cross-coupling to form P-C bonds, has also been successfully adapted to microwave conditions. sciforum.netmdpi.com Using microwave irradiation in the Hirao reaction between aryl halides and diethyl phosphite (B83602) resulted in high conversions and excellent yields in much shorter times. sciforum.netmdpi.com Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and nickel(II) chloride (NiCl₂) have been employed effectively under microwave conditions. mdpi.com Similarly, the Kabachnik-Fields reaction, a method for synthesizing α-aminophosphonates, can be performed efficiently without a catalyst using microwave heating, with reactions completing in as little as 10 minutes at 80°C. nih.gov

The following table compares conventional and microwave-assisted synthesis for related phosphonate reactions.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Ref. |

| Cycloaddition | 72 hours | 1 hour | Drastically reduced reaction time | nih.gov |

| MCR for Pyrrolidinyl Spirooxindoles | 18 hours (69% yield) | 12 minutes (84% yield) | Reduced time, increased yield | beilstein-journals.org |

| Aromatization | 24 hours | 50 minutes | Reduced time and side products | beilstein-journals.org |

| Kabachnik-Fields Reaction | N/A | 10 minutes | Rapid, catalyst-free synthesis | nih.gov |

Ultrasound-Assisted Synthesis

In the field of organophosphorus chemistry, ultrasound has been successfully employed to synthesize various phosphonate derivatives. mdpi.comnih.gov For example, the synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate (B1257008) derivatives was achieved using ultrasound. nih.gov Similarly, the one-pot, three-component Kabachnik-Fields reaction to produce novel α-amino phosphonate derivatives has been carried out using an ultrasonicator processor at room temperature. mdpi.com

A key advantage of ultrasound-assisted synthesis is the significant reduction in reaction time. A comparative study on the synthesis of chalcones found the ultrasound-assisted reaction to be 225 times faster than the conventional method, completing in 15 minutes versus 4 hours. researchgate.net This acceleration allows for rapid and efficient production of target molecules, often with high selectivity and without the formation of undesired by-products. researchgate.net The equipment typically involves an ultrasonic homogenizer with a probe tip immersed directly into the reaction mixture. researchgate.net

Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation

The unambiguous identification of reaction products and the elucidation of reaction mechanisms are paramount in chemical synthesis. A suite of spectroscopic techniques is routinely employed to characterize the novel compounds generated from reactions involving this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural confirmation in this field.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR (Carbon-13 NMR) is used to determine the structure of the carbon backbone of a molecule.

³¹P NMR (Phosphorus-31 NMR) is particularly crucial for organophosphorus compounds, as it provides direct information about the chemical environment of the phosphorus atom.

These NMR techniques, often used in combination, allow for detailed structural assignment of synthesized phosphonate derivatives. researchgate.netnih.gov

In addition to NMR, other spectroscopic methods are vital:

Mass Spectrometry (MS) is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns. mdpi.comnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov

Single-Crystal X-ray Diffraction (XRD) provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

The structures of phosphonate derivatives synthesized via catalytic, microwave-assisted, or ultrasound-assisted methods are consistently confirmed by a combination of these analytical techniques, ensuring the correct identification of the target molecules. mdpi.comresearchgate.netmdpi.comnih.gov

Future Directions and Research Perspectives in Diethyl Chloroethynylphosphonate Chemistry

Exploration of Novel Reaction Partners and Reactivity Patterns

The exploration of novel reaction partners for diethyl chloroethynylphosphonate is a vibrant area of research, continually expanding its synthetic utility. While its reactions with various nucleophiles are known, future work will likely focus on uncovering unprecedented reactivity patterns and engaging a wider array of reaction partners.

One promising avenue is the investigation of its behavior in transition-metal-catalyzed cross-coupling reactions. The development of protocols that selectively activate the C-Cl or C-P bond would open up new possibilities for constructing complex molecular architectures. Furthermore, its role as a dipolarophile in various cycloaddition reactions warrants deeper investigation. While [3+2] cycloadditions with azides to form triazoles are established, exploring its participation in [4+2], [2+2], and other higher-order cycloadditions with novel dienes and other π-systems could lead to the synthesis of unique heterocyclic and carbocyclic frameworks. mdpi.comnih.govjcchems.com

Recent studies have demonstrated the reaction of this compound with dinucleophiles, leading to the formation of diverse heterocyclic systems. For instance, its reaction with 3-amino-1,2,4-triazoles has been shown to produce imidazo[2,1-c] mdpi.comresearchgate.netresearchgate.nettriazole derivatives. researchgate.net Similarly, the reaction with 1,3-diethyl 2-(acylamino)propanedioates yields functionalized oxazolines. researchgate.net The introduction of novel dinucleophilic partners, including those containing sulfur, selenium, or other heteroatoms, is a logical next step. This could provide access to a rich diversity of previously inaccessible phosphonate-containing heterocycles with potential applications in medicinal chemistry and materials science. researchgate.net

The reactivity of the triple bond in this compound can also be further exploited. Ene reactions, for instance, represent a less explored area. Investigating its reactivity with various enophiles could provide a direct route to functionalized vinylphosphonates. Moreover, exploring its behavior under radical conditions could unveil new C-C and C-heteroatom bond-forming reactions.

Development of Asymmetric Synthesis Methodologies with Chloroethynylphosphonates

The development of asymmetric methodologies involving this compound is a critical area for future research, as the synthesis of enantiomerically pure phosphonates is of significant interest for pharmaceutical and agrochemical applications. Currently, there is a notable scarcity of reports on the direct use of this prochiral substrate in catalytic asymmetric transformations.

Future efforts will likely concentrate on the design and application of chiral catalysts to control the stereochemical outcome of reactions involving this compound. This includes the development of chiral Lewis acids, Brønsted acids, and organocatalysts for additions to the alkyne moiety. For example, chiral phosphine (B1218219) catalysts could potentially be employed in asymmetric annulation reactions.

A particularly promising strategy involves the use of chiral ligands in transition-metal-catalyzed reactions. For instance, in cycloaddition reactions, the use of chiral metal complexes could induce enantioselectivity in the formation of cyclic products. The synthesis of chiral oxazoline-containing ligands, which have proven effective in various asymmetric catalyses, could be adapted for reactions involving chloroethynylphosphonates. researchgate.net

Furthermore, the development of asymmetric conjugate addition reactions to the activated triple bond using chiral organocatalysts, such as cinchona alkaloids or proline derivatives, represents a fertile ground for investigation. The successful implementation of such methodologies would provide a direct and efficient route to a wide range of chiral phosphonate-containing building blocks. The insights gained from the broader field of catalytic asymmetric synthesis of C-chiral phosphonates can serve as a valuable guide in this endeavor. organic-chemistry.org

Expansion of Applications in Diverse Fields of Organic Synthesis and Materials Science

The unique structural features of this compound make it an attractive starting material for the synthesis of novel compounds with diverse applications. Future research will undoubtedly focus on expanding its utility beyond traditional organic synthesis into the realm of materials science.

In organic synthesis, the focus will be on utilizing the derivatives of this compound in the construction of complex natural products and medicinally relevant scaffolds. The phosphonate (B1237965) moiety is a known pharmacophore, and its incorporation into heterocyclic systems can lead to compounds with enhanced biological activity. researchgate.netnih.govnih.gov For instance, the synthesis of novel phosphonate-containing analogues of known drugs is an area ripe for exploration.

In the field of materials science, the alkyne functionality of this compound makes it an ideal monomer for the synthesis of novel polymers. Its participation in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient construction of functionalized polymers. The resulting phosphonate-containing polymers could exhibit interesting properties, such as flame retardancy, metal-chelating abilities, and biocompatibility. Research into the synthesis and characterization of such polymers is an emerging area with significant potential. mdpi.comresearchgate.net

Furthermore, the development of functional materials based on this compound derivatives is a promising direction. This could include the synthesis of novel ligands for catalysis, organic light-emitting diodes (OLEDs), or sensors. The ability to readily introduce a phosphonate group, which can act as a coordinating site or a polar head group, provides a powerful tool for tuning the properties of organic materials.

Advanced Computational and Theoretical Modeling for Reaction Design and Prediction

Advanced computational and theoretical modeling is poised to play an increasingly crucial role in guiding the future research directions of this compound chemistry. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this versatile reagent. jcchems.commdpi.comresearchgate.net

Future computational studies will likely focus on several key areas. Firstly, detailed theoretical investigations of the various reaction pathways available to this compound will be essential for understanding its reactivity patterns. This includes modeling transition states and intermediates for nucleophilic additions, cycloadditions, and transition-metal-catalyzed reactions. Such studies can help to rationalize experimentally observed regioselectivities and stereoselectivities and predict the feasibility of new, yet to be explored, reactions.

Secondly, computational modeling will be instrumental in the development of asymmetric catalytic systems. By modeling the interactions between this compound, a chiral catalyst, and other reactants, it will be possible to predict which catalyst architectures are most likely to induce high levels of enantioselectivity. This in silico screening approach can significantly accelerate the discovery of new and efficient asymmetric transformations.

Finally, theoretical calculations will be invaluable for designing novel functional materials derived from this compound. By predicting the electronic and photophysical properties of potential polymeric or molecular materials, computational chemistry can guide synthetic efforts towards targets with desired characteristics for applications in electronics, optics, or sensing. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this remarkable chemical compound.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling diethyl chloroethynylphosphonate in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols. Store the compound in a cool, dry area away from ignition sources, and ensure containers are tightly sealed. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. How is this compound employed in synthesizing bioactive compounds?

- Methodological Answer : The compound acts as a phosphonylating agent in nucleophilic substitution reactions. For example, it reacts with thiourea derivatives in a one-pot three-component synthesis to yield 6-aryl-5-cyano-2-thiouracil phosphonates. These derivatives are then evaluated for antiviral activity using cell-based assays (e.g., H1N1 inhibition) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms structural integrity. Mass spectrometry (MS) verifies molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Reaction progress can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems .

Advanced Research Questions

Q. How can reaction yields be optimized in phosphonylation reactions using this compound?

- Methodological Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature : Heating to 80–100°C accelerates reaction kinetics.

- Stoichiometry : A 4:1 molar ratio of triethyl phosphite to electrophilic substrates minimizes side reactions.

Post-reaction, extract with dichloromethane (DCM) and purify via column chromatography (silica gel, gradient elution) .

Q. How should researchers address contradictory bioactivity data in phosphonylated derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 77–300 µM in anti-H1N1 assays) may arise from:

- Structural variations : Electron-withdrawing groups on aryl rings enhance antiviral potency.

- Purity : Validate compound purity via HPLC before bioassays.

- Assay conditions : Standardize cell lines (e.g., MDCK cells) and viral titers. Use dose-response curves with triplicate measurements to ensure reproducibility .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group acts as a leaving site, enabling nucleophilic attack by amines or alcohols. The ethynyl group stabilizes transition states via conjugation, while the phosphonate moiety enhances electrophilicity. Density functional theory (DFT) calculations can model transition states to predict regioselectivity .

Data Contradiction and Optimization

Q. Why do some phosphonylated derivatives exhibit low cytotoxicity despite high antiviral activity?

- Methodological Answer : Structural features like the ethynylphosphonate group reduce nonspecific binding to mammalian cells. Perform cytotoxicity assays (e.g., MTT tests) alongside antiviral screens. Derivatives with CC₅₀ > 1000 µM indicate selective targeting of viral proteins over host cells .

Q. How to mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Monitor reactions using in-situ FTIR or Raman spectroscopy to detect decomposition byproducts (e.g., phosphine oxides). Use reflux condensers under inert atmospheres (N₂/Ar) to prevent oxidation. Optimize heating duration to balance reaction rate and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.